4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline
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Overview
Description
4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a furoquinoline core structure, which is a fusion of a furan ring with a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxy-7,8-dimethoxyquinoline with a suitable furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-8-methoxyfuro[2,3-b]quinoline
- 4,7-Dimethoxyfuro[2,3-b]quinoline
Uniqueness
4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy and methoxy groups at specific positions on the quinoline ring can enhance its solubility and interaction with target molecules, making it a valuable compound for various applications.
Properties
CAS No. |
106006-02-4 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C15H15NO4/c1-4-19-13-9-5-6-11(17-2)14(18-3)12(9)16-15-10(13)7-8-20-15/h5-8H,4H2,1-3H3 |
InChI Key |
QSGZRSBPMIEJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=COC2=NC3=C1C=CC(=C3OC)OC |
Origin of Product |
United States |
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